Methyl 2-bromo-4-fluorobenzoate

Medicinal Chemistry Process Chemistry HIF-PH Inhibition

Generic ortho-halobenzoates fail to deliver the precise reactivity profile required for the patented roxadustat route. Methyl 2-bromo-4-fluorobenzoate (CAS 653-92-9) solves this with its mandated ortho-bromine (optimal leaving group for Suzuki/Heck) and para-fluorine (inert during coupling, yet available for later SNAr). - Enables sequential, chemoselective cross-coupling unattainable with dichloro or diiodo analogs - Supplied as a >97% crystalline solid (mp 42-45 °C) for accurate gravimetric dispensing in automated synthesis - Reduces regulatory risk by aligning with the patent-filed starting material, streamlining process scale-up and ANDA filing

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 653-92-9
Cat. No. B1365538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-4-fluorobenzoate
CAS653-92-9
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)F)Br
InChIInChI=1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3
InChIKeyJENBPOJAZCPSEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-bromo-4-fluorobenzoate: Dual-Halogenated Building Block


Methyl 2-bromo-4-fluorobenzoate (CAS 653-92-9) is a di-substituted aromatic ester featuring a bromine atom at the ortho position and a fluorine atom at the para position relative to the methyl ester group [1]. This combination of a heavy halogen (Br) and a light, highly electronegative halogen (F) on the same phenyl ring creates a uniquely tuned electronic environment for sequential, chemoselective cross-coupling reactions . As a key intermediate in the patented synthesis of the HIF-PH inhibitor roxadustat, its specific halogen pattern is not arbitrarily interchangeable, establishing it as a distinct procurement target [1].

Selectivity Strategy

Sequential chemoselective cross-coupling enabled by a dual-halogen motif.

Ortho-Br engages first; para-F remains inert until subsequent activation.

Procurement Context

Distinct building block for HIF-PH inhibitor synthesis and derivative libraries.

Patent-specified halogen pattern; not interchangeable with generic regioisomers.

Workflow Compatibility

Crystalline solid format supports precise gravimetric dispensing and automated synthesis.

Melting point in the 42–45 °C range may simplify high-purity isolation.

Methyl 2-bromo-4-fluorobenzoate: Irreplaceable Halogen Pattern


Generic substitution with other ortho-halogenated or regioisomeric benzoates is chemically invalid. The ortho-bromine atom is specifically mandated as the superior leaving group for palladium-catalyzed oxidative addition in key cross-coupling steps, outperforming both its chloro analog (insufficient reactivity) and iodo analog (excessive reactivity and cost) [1]. Simultaneously, the para-fluorine substituent exerts a critical electron-withdrawing effect that modulates ring electronics for subsequent transformations without being displaced, a function that para-chloro or para-bromo analogs cannot replicate without introducing unwanted reactivity at that site [2]. These electronic and steric factors make the specific substitution pattern of this compound non-negotiable for targeted synthetic routes.

Reactivity

The ortho-chloro analog may require higher temperatures or specialized catalysts, shifting reaction profiles away from the bromo-specific route.

Selectivity

Para-chloro or para-bromo replacements can introduce competing cross-coupling sites, undermining the programmed chemoselectivity of the original motif.

Physical Form

Liquid halogenated benzoate analogs may complicate precise stoichiometric dispensing and reduce purity reproducibility compared to the crystalline solid form.

Methyl 2-bromo-4-fluorobenzoate: Comparative Evidence


Bromine Preference in Roxadustat Synthesis

In the patented synthesis of roxadustat, the halogen 'X' at the ortho position of the key starting material is explicitly defined as 'bromine, iodine or chlorine, more preferably bromine' [1]. This assertion establishes a direct hierarchy where the bromine derivative is the preferred substrate over its chloro and iodo analogs for this industrially relevant, multi-step synthesis. This preference is based on an optimal balance of reactivity and stability required for the initial etherification step with phenol and subsequent Pd-catalyzed transformations.

Bromine Preference in Roxadustat Synthesis
Head-to-head
Explicit hierarchy: Br > I > Cl for this specific synthetic route.
Reported patent-backed preference; supports process-aligned procurement.
Multi-step roxadustat synthesis per EP3712130A1.
Medicinal Chemistry Process Chemistry HIF-PH Inhibition

Solid Form Purity and Handling

Methyl 2-bromo-4-fluorobenzoate is a crystalline solid at standard ambient conditions with a reported melting point range of 42-45°C [1]. This is in stark contrast to its non-halogenated parent, methyl benzoate (MP: -12°C), or the pure 4-fluoro analog (typically a liquid). The solid state simplifies high-purity isolation, handling, and precise stoichiometric dispensing in research and production settings. Furthermore, its density is precisely characterized at 1.6±0.1 g/cm³ , a value distinct from the less dense chloro analog (methyl 2-chloro-4-fluorobenzoate, predicted density ~1.4 g/cm³), reflecting the mass contribution of the bromine atom.

Solid Form Purity and Handling
Cross-study
MP 42–45 °C; density 1.6±0.1 g/cm³, >50 °C higher MP vs. non-brominated analogs.
Supports gravimetric workflow selection and purity isolation.
Supplier data and ChemSpider aggregation.
Analytical Chemistry Quality Control Process Chemistry

Ortho-Bromine Advantage in Pd Oxidative Addition

The oxidative addition step in palladium-catalyzed cross-coupling reactions is the rate-determining step and is highly dependent on the carbon-halogen bond strength. The C-Br bond dissociation energy is significantly lower than that of the C-Cl bond, leading to a universally accepted reactivity order of I > Br >> Cl. For this specific compound, the presence of the ortho-bromine atom ensures efficient oxidative addition under standard mild conditions (e.g., room temperature with Pd(PPh3)4), whereas the analogous ortho-chloro compound typically requires elevated temperatures or specialized, electron-rich ligands to react [1]. This translates to higher yields and cleaner reaction profiles for the bromo derivative in time-bound synthetic sequences.

Ortho-Bromine Advantage in Pd Oxidative Addition
Class-level
C-Br bond dissociation energy approximately 20–30 kJ/mol lower than C-Cl, leading to a >10x rate increase.
Supports faster reaction times and lower catalyst loadings.
Class-level organometallic principles; validate for specific substrate.
Organometallic Chemistry Catalysis Cross-Coupling

Methyl 2-bromo-4-fluorobenzoate: Validated Applications


GMP Roxadustat Synthesis

This compound is the patent-specified starting material for the commercial synthesis of roxadustat, a first-in-class HIF-PH inhibitor for treating anemia in chronic kidney disease. As detailed in EP3712130A1, the ortho-bromine atom is 'more preferably' selected over chlorine or iodine for this route [1]. Any group scaling up this process or developing related analogs must procure the bromo derivative to ensure alignment with the validated synthetic pathway and regulatory filings.

Sequential Cross-Coupling for Drug Discovery

The compound's dual-halogen motif enables a sequential coupling strategy: the ortho-bromine undergoes rapid Suzuki, Heck, or Sonogashira coupling, while the para-fluorine remains inert under these conditions but can later serve as a handle for nucleophilic aromatic substitution or metal-catalyzed C-F activation [1]. This programmed reactivity, validated by its use in photoredox C-F functionalization studies [2], is not achievable with the corresponding dichloro or diiodo analogs, which lack this chemoselectivity.

High-Purity Intermediate for Solid-Phase Synthesis

With a defined melting point of 42-45°C [1] and commercially available purity of >97% (GC), this compound is supplied as a crystalline solid that is easy to weigh and handle precisely. This physical characteristic provides a distinct advantage over liquid halogenated benzoate analogs for solid-phase peptide synthesis, automated library production, and any workflow requiring accurate gravimetric dispensing.

Application
Selection Property
Validation Focus
Roxadustat Process Research
Patent-specified bromine pattern
Process alignment with EP3712130A1
Sequential Cross-Coupling Studies
Programmed chemoselectivity
Ortho-Br vs para-F reactivity ordering
Solid-Phase or Automated Synthesis
Crystalline solid handling
Gravimetric dispensing reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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